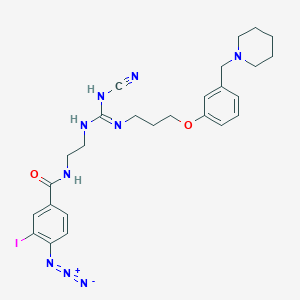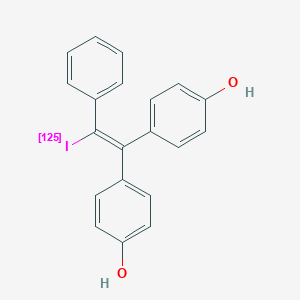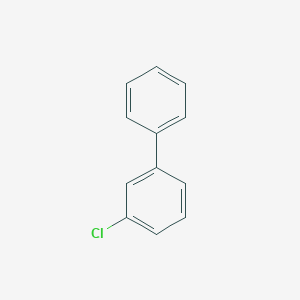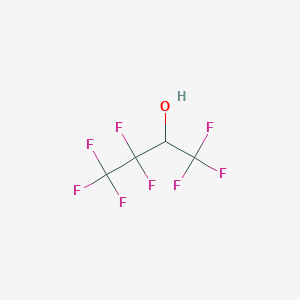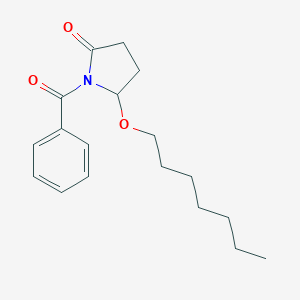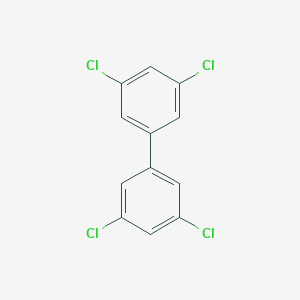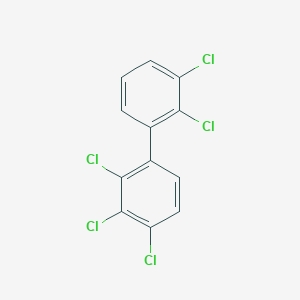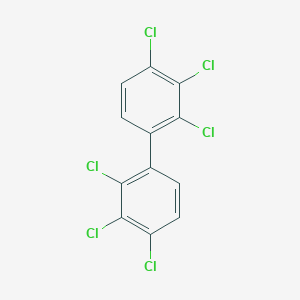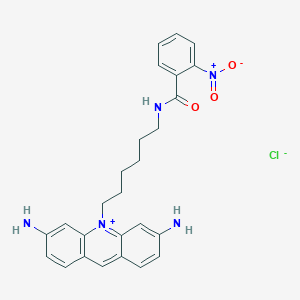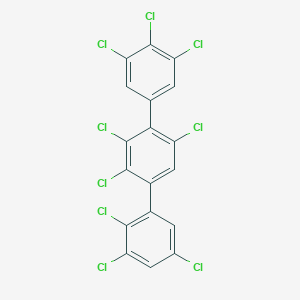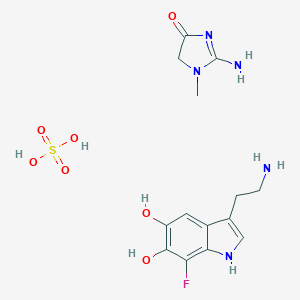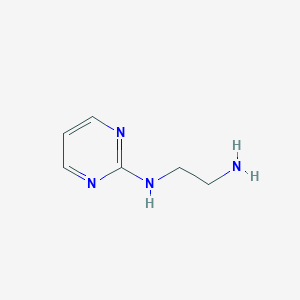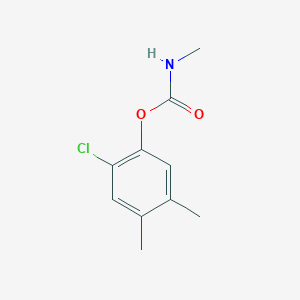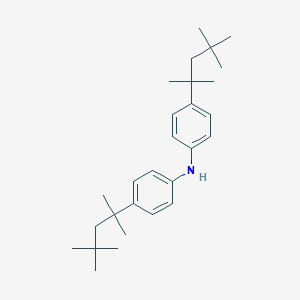
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine
Übersicht
Beschreibung
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is a synthetic compound with the molecular formula C28H43N . It belongs to the group of alkanoic acid esters and is used as a sealant and liquid crystal composition stabilizer . It has been widely used in the synthesis of lubricating oil because of the reactive hydrogen atom bonded to the N atom .
Synthesis Analysis
The compound was synthesized by electrophilic alkylation of diphenylaminde and 2,4,4–trimethyl–1–pentene using acid clay as a catalyst .
Molecular Structure Analysis
The molecular structure of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is characterized by a dihedral angle between the aromatic rings of 41.15 (12)°. Both side chains exhibit extensive disorder . No directional interactions beyond van der Waals contacts could be identified in the crystal .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 393.6 g/mol . It is a solid at room temperature . The InChI code is 1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3 .
Wissenschaftliche Forschungsanwendungen
Application in Lubricating Oil Synthesis
Scientific Field
Chemical Engineering
Application Summary
This compound is utilized in the synthesis of lubricating oils due to its antioxidant properties. The reactive hydrogen atom bonded to the nitrogen atom makes it a suitable candidate for enhancing the oxidative stability of lubricants .
Methods and Experimental Procedures
The synthesis involves electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst. This process typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Results and Outcomes
The resulting lubricating oil exhibits improved performance characteristics, such as increased resistance to oxidation and longer service life. Quantitative data on the improvement in oxidative stability are typically measured using standard industry tests like the Rotary Bomb Oxidometer Test (RBOT).
Application in Liquid Crystal Display (LCD) Technology
Scientific Field
Materials Science
Application Summary
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine serves as a stabilizer in liquid crystal compositions, which are crucial for the functioning of LCDs .
Methods and Experimental Procedures
The compound is mixed with liquid crystal materials and other stabilizers in a solvent. The mixture is then applied to a substrate and subjected to a heat treatment to form the liquid crystal layer of the display .
Results and Outcomes
The presence of this compound in the liquid crystal composition leads to displays with better thermal stability and longer lifespans. The effectiveness is often quantified by measuring the display’s performance over a range of temperatures and operational hours.
Application in Antioxidant Research
Scientific Field
Organic Chemistry
Application Summary
The antioxidant activity of alkylated diphenylamines, including Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine, is extensively studied for potential applications in various industries .
Methods and Experimental Procedures
Research involves synthesizing the compound and testing its antioxidant properties using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. Parameters such as concentration and reaction time are varied to optimize activity .
Results and Outcomes
Studies have shown that this compound can significantly inhibit oxidative processes, with results indicating a certain percentage of DPPH radical scavenging activity at specific concentrations.
Application in Polymer Stabilization
Scientific Field
Polymer Science
Application Summary
This compound is used to stabilize polymers against degradation caused by heat, light, and oxidation, thereby extending the life of polymer-based products .
Methods and Experimental Procedures
The compound is incorporated into polymers during the manufacturing process. Its effectiveness is evaluated through accelerated aging tests, where the polymer’s mechanical and chemical properties are monitored over time .
Results and Outcomes
Polymers treated with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine show a marked improvement in stability, with quantitative data demonstrating reduced rates of degradation compared to untreated polymers.
Application in High-Temperature Chain Termination
Scientific Field
Polymer Chemistry
Application Summary
This compound acts as a high-temperature chain termination agent in the synthesis of polymers, preventing the polymerization process from continuing indefinitely, which can lead to undesirable properties .
Methods and Experimental Procedures
During polymerization, a controlled amount of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is added to the reaction mixture. The exact quantity and timing of addition are critical and are determined based on the desired molecular weight and properties of the final polymer .
Results and Outcomes
The use of this compound in chain termination has been shown to produce polymers with more uniform molecular weights and improved mechanical properties. The effectiveness is quantified by analyzing the molecular weight distribution and mechanical testing of the polymer samples.
Application in Sealant Formulations
Scientific Field
Materials Engineering
Application Summary
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is used in the formulation of sealants, where it contributes to the durability and chemical resistance of the sealant material .
Methods and Experimental Procedures
The compound is blended with other ingredients in the sealant formulation and applied to surfaces where it cures to form a protective barrier. The performance of the sealant is tested under various environmental conditions to ensure its efficacy .
Results and Outcomes
Sealants containing this compound exhibit enhanced resistance to chemicals and environmental factors, with data showing prolonged lifespan and maintained sealing properties over time.
Application in Crystallography
Scientific Field
Crystallography
Application Summary
The structural characteristics of Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine make it a subject of interest in crystallography to understand molecular interactions and packing in the solid state .
Methods and Experimental Procedures
Crystals of the compound are grown and analyzed using X-ray diffraction techniques. The data collected provides information on the atomic arrangement and intermolecular forces within the crystal .
Results and Outcomes
The crystallographic studies reveal details such as the dihedral angle between aromatic rings and the presence of van der Waals interactions, contributing to the understanding of molecular design principles .
Application in Anticorrosive Coatings
Scientific Field
Corrosion Science
Application Summary
Due to its antioxidative properties, this compound is investigated for its potential use in anticorrosive coatings to protect metals from oxidation and corrosion .
Methods and Experimental Procedures
The compound is incorporated into coating formulations and applied to metal surfaces. The coated metals are then subjected to accelerated corrosion tests to evaluate the protective qualities of the coatings .
Results and Outcomes
Coatings with Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine show a reduction in corrosion rates, with quantitative assessments indicating a significant extension of the metal’s lifespan.
Application in Electronic Devices
Scientific Field
Electronics
Application Summary
The stabilizing effect of this compound on liquid crystals makes it valuable in the production of electronic devices, such as displays and sensors .
Methods and Experimental Procedures
The compound is used in the manufacturing process of electronic components, where it helps to maintain the stability and performance of liquid crystal materials under operational stress .
Results and Outcomes
Devices manufactured with this compound demonstrate improved thermal stability and operational longevity, with tests showing consistent performance over extended periods.
Application in Fuel Additives
Scientific Field
Energy Technology
Application Summary
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is explored as a fuel additive to enhance the oxidative stability of fuels and lubricants, contributing to better engine performance and efficiency .
Methods and Experimental Procedures
The compound is added to fuel or lubricant formulations and the mixture is tested in engines or simulators to measure its impact on performance parameters like fuel efficiency and emission levels .
Results and Outcomes
The addition of this compound to fuels results in a measurable improvement in engine performance, with data indicating lower emission levels and enhanced fuel economy.
These applications highlight the diverse roles that Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine can play in various scientific and industrial contexts, showcasing its importance as a multifunctional chemical agent.
Application in Rubber Manufacturing
Scientific Field
Industrial Chemistry
Application Summary
This compound is used as an antioxidant in the manufacturing of rubber, helping to prevent the degradation of rubber products due to oxidation during processing and usage .
Methods and Experimental Procedures
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine is added to the rubber compound mix before vulcanization. The amount used is carefully measured to balance the antioxidant effect without compromising the rubber’s physical properties .
Results and Outcomes
Rubber products with this additive have shown increased resistance to heat, flexing, and oxidative wear. Tests such as accelerated aging and stress-strain analysis provide quantitative data on the improvement in durability.
Application in Dye Synthesis
Scientific Field
Organic Synthesis
Application Summary
The compound’s structure makes it a precursor in the synthesis of complex dyes, particularly those requiring stable phenylamine groups .
Methods and Experimental Procedures
It is involved in multi-step synthesis reactions where it undergoes various transformations to form the final dye molecule. Parameters like temperature, pH, and reaction time are optimized for the best yield .
Results and Outcomes
The synthesized dyes are characterized for their colorfastness and stability, with metrics such as UV-Vis absorption spectra and wash tests providing insights into their performance.
Application in Antioxidant Formulations for Food Industry
Scientific Field
Food Science
Application Summary
Investigated for its potential as a food-grade antioxidant, this compound could help in preserving the quality and extending the shelf life of food products .
Methods and Experimental Procedures
The compound is tested in various food matrices to assess its efficacy in preventing oxidative rancidity. It is evaluated for its safety and compatibility with food ingredients .
Results and Outcomes
Preliminary studies indicate that it can effectively inhibit lipid peroxidation, with results showing a delay in the onset of rancidity and preservation of sensory qualities in food products.
Application in Photostabilizers for Plastics
Application Summary
This compound is researched for use as a photostabilizer in plastics, protecting them from degradation caused by UV light exposure .
Methods and Experimental Procedures
It is incorporated into plastic materials and exposed to UV radiation to test its stabilizing effect. The performance is compared with plastics without the additive .
Results and Outcomes
Plastics containing this compound show less discoloration and maintain their mechanical integrity longer than those without it, as evidenced by spectral analysis and tensile testing.
Application in Corrosion Inhibitors for Metal Protection
Scientific Field
Corrosion Engineering
Application Summary
The antioxidative properties of this compound are utilized in the formulation of corrosion inhibitors to protect metals in harsh environments .
Methods and Experimental Procedures
The compound is added to protective coatings or directly to metal surfaces and subjected to corrosive conditions to evaluate its protective capabilities .
Results and Outcomes
Metals treated with this inhibitor demonstrate a significant reduction in corrosion rate, with electrochemical impedance spectroscopy providing quantitative data on the extent of protection.
Application in Analytical Chemistry as a Standard
Scientific Field
Analytical Chemistry
Application Summary
Due to its well-defined structure and stability, this compound is used as a standard in various analytical techniques to calibrate instruments or validate methods .
Methods and Experimental Procedures
It is used in known concentrations to create calibration curves or as a reference material in qualitative analysis. Its stability under analytical conditions is a key factor .
Safety And Hazards
The compound has a relatively low toxicity, but safety precautions should still be taken. It should be kept in a dark place, in an inert atmosphere, and at room temperature . Direct contact with skin and eyes should be avoided, and good ventilation measures should be taken to avoid inhalation of vapors .
Eigenschaften
IUPAC Name |
4-(2,4,4-trimethylpentan-2-yl)-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H43N/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18,29H,19-20H2,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBHYWDCHSZDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H43N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029310 | |
| Record name | N,N-Bis(4-tert-octylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, NKRA; Pellets or Large Crystals | |
| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine | |
CAS RN |
15721-78-5 | |
| Record name | 4,4′-Di-tert-octyldiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15721-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Bis(1,1,3,3-tetramethylbutyl)diphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015721785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(1,1,3,3-tetramethylbutyl)-N-[4-(1,1,3,3-tetramethylbutyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Bis(4-tert-octylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-(1,1,3,3-tetramethylbutyl)phenyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-BIS(1,1,3,3-TETRAMETHYLBUTYL)DIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NF06JO4WIX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



